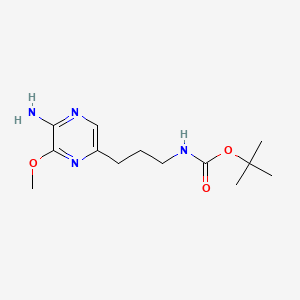

2,4-Difluoro-3,5-dimethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid has been reported in several studies . It is synthesized from the commercially available 2,4-difluoro-3-chlorobenzoic acid in excellent yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Applications De Recherche Scientifique

Photosensitive Protecting Groups

2,4-Difluoro-3,5-dimethoxybenzoic acid has been studied for its utility as a photosensitive protecting group in synthetic chemistry. The use of photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, has shown significant promise in facilitating complex synthetic reactions that are light-activated. Such groups are pivotal in the development of photoresponsive materials, offering a controlled approach to the activation or release of functional molecules in response to specific wavelengths of light (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Analysis

In the study of antioxidants, 2,4-Difluoro-3,5-dimethoxybenzoic acid could potentially serve as a reference compound or reactant within various assays designed to determine antioxidant activity. The critical assessment of antioxidant assays, including those based on hydrogen atom transfer and electron transfer, underlines the importance of accurate and diverse methods in evaluating the antioxidant capacity of compounds. Such studies are crucial for understanding the antioxidant properties of natural and synthetic molecules, which can contribute to food preservation, pharmaceuticals, and the mitigation of oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Environmental and Toxicological Studies

The environmental fate and toxicological effects of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively reviewed, providing insights into the impact of chemical pollutants on ecosystems and human health. Such research emphasizes the importance of understanding the behavior, degradation, and potential toxicity of chemical agents in the environment. The findings from these studies can inform safety guidelines, regulatory policies, and environmental conservation efforts, highlighting the relevance of chemical research in public health and environmental protection (Zuanazzi, Ghisi, & Oliveira, 2020).

Mécanisme D'action

Target of Action

It is often used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

It can be inferred from its use in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide . The 2,4-Difluoro-3,5-dimethoxybenzoic acid may act as a source of the organoboron compound or the halide .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways, depending on their specific structures and properties .

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This could potentially lead to the synthesis of a wide variety of organic compounds, each with its own potential effects at the molecular and cellular levels .

Action Environment

The action of 2,4-Difluoro-3,5-dimethoxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s participation in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the specific reaction conditions . Additionally, the compound’s safety data sheet indicates that it should be prevented from entering drains, suggesting that its stability and efficacy could be affected by exposure to certain environmental conditions .

Propriétés

IUPAC Name |

2,4-difluoro-3,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRUPRYHYIFLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662786 |

Source

|

| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3,5-dimethoxybenzoic acid | |

CAS RN |

1003709-80-5 |

Source

|

| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)